Cas no 1630906-87-4 (3-boc-8-cbz-3,8-diazabicyclo[4.2.0]octane)

3-Boc-8-Cbz-3,8-diazabicyclo[4.2.0]octane is a bicyclic amine derivative featuring dual protecting groups (Boc and Cbz) on its nitrogen atoms, making it a versatile intermediate in organic synthesis and medicinal chemistry. The Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) groups provide orthogonal protection, enabling selective deprotection for stepwise functionalization. Its rigid bicyclo[4.2.0]octane scaffold offers structural constraints useful for designing conformationally restricted pharmacophores. This compound is particularly valuable in peptide mimetics and heterocyclic chemistry, where controlled reactivity and stability are critical. Its well-defined stereochemistry and protective group strategy enhance its utility in complex multi-step syntheses.
3-boc-8-cbz-3,8-diazabicyclo[4.2.0]octane structure
1630906-87-4 structure
Product Name:3-boc-8-cbz-3,8-diazabicyclo[4.2.0]octane
CAS No:1630906-87-4
MF:C19H26N2O4
MW:346.420745372772
MDL:MFCD28502575
CID:3047731
PubChem ID:67086553
Update Time:2025-08-03

3-boc-8-cbz-3,8-diazabicyclo[4.2.0]octane Chemical and Physical Properties

Names and Identifiers

    • 8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate
    • 3-boc-8-cbz-3,8-diazabicyclo[4.2.0]octane
    • 8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate
    • 8-Benzyl 3-(tert-butyl) (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate
    • 1630906-87-4
    • SB40487
    • 1293940-93-8
    • AS-52420
    • DTXSID901115897
    • P15074
    • SCHEMBL1586076
    • AKOS025289891
    • 3,8-Diazabicyclo[4.2.0]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester
    • O7-Benzyl O4-tert-butyl 4,7-diazabicyclo[4.2.0]octane-4,7-dicarboxylate
    • CS-0051506
    • 8-Benzyl3-tert-butyl3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate
    • MDL: MFCD28502575
    • Inchi: 1S/C19H26N2O4/c1-19(2,3)25-17(22)20-10-9-15-11-21(16(15)12-20)18(23)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
    • InChI Key: GBAMNSNKCDOBOO-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1CC2CCN(C(=O)OC(C)(C)C)CC12)=O

Computed Properties

  • Exact Mass: 346.18925731g/mol
  • Monoisotopic Mass: 346.18925731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 59.1Ų

3-boc-8-cbz-3,8-diazabicyclo[4.2.0]octane Pricemore >>

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3-boc-8-cbz-3,8-diazabicyclo[4.2.0]octane Suppliers

Amadis Chemical Company Limited
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(CAS:1630906-87-4)3-boc-8-cbz-3,8-diazabicyclo[4.2.0]octane
Order Number:A1068153
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:39
Price ($):256.0
Email:sales@amadischem.com

Additional information on 3-boc-8-cbz-3,8-diazabicyclo[4.2.0]octane

Recent Advances in the Synthesis and Applications of 3-Boc-8-Cbz-3,8-Diazabicyclo[4.2.0]octane (CAS: 1630906-87-4)

In recent years, the compound 3-Boc-8-Cbz-3,8-diazabicyclo[4.2.0]octane (CAS: 1630906-87-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic scaffold is recognized for its structural uniqueness and potential applications in drug discovery, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. The Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups play a crucial role in the synthetic versatility of this compound, enabling further functionalization and derivatization for medicinal chemistry applications.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 3-Boc-8-Cbz-3,8-diazabicyclo[4.2.0]octane, highlighting its efficiency as a building block for the construction of complex heterocyclic systems. The researchers employed a multi-step synthesis involving ring-closing metathesis (RCM) and subsequent protection/deprotection strategies to achieve high yields and purity. The study also demonstrated the compound's stability under various reaction conditions, making it a promising candidate for scalable production.

Further investigations into the pharmacological properties of derivatives based on this scaffold have revealed its potential as a modulator of gamma-aminobutyric acid (GABA) receptors. Preclinical studies conducted by a team at the University of Cambridge (2024) showed that certain analogs of 3-Boc-8-Cbz-3,8-diazabicyclo[4.2.0]octane exhibited selective binding to GABAA receptor subtypes, suggesting potential applications in the treatment of anxiety and epilepsy. These findings were supported by in vitro and in vivo assays, which confirmed the compounds' ability to cross the blood-brain barrier and exert neuroactive effects.

In addition to its neurological applications, 3-Boc-8-Cbz-3,8-diazabicyclo[4.2.0]octane has also been investigated for its role in antimicrobial drug development. A collaborative study between academic and industrial researchers (2023) reported that derivatives of this compound displayed potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, as evidenced by electron microscopy and molecular docking studies.

The versatility of 3-Boc-8-Cbz-3,8-diazabicyclo[4.2.0]octane extends to its use in chemical biology tools. Recent work published in ACS Chemical Biology (2024) described the incorporation of this scaffold into photoaffinity probes for target identification in proteomics studies. The bicyclic structure provided enhanced stability and selectivity, enabling the capture of low-abundance protein targets in complex biological samples. This application underscores the compound's utility beyond traditional drug discovery, positioning it as a valuable tool for mechanistic studies.

Despite these promising developments, challenges remain in the optimization of 3-Boc-8-Cbz-3,8-diazabicyclo[4.2.0]octane-based therapeutics. Issues such as metabolic stability, solubility, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Ongoing research efforts are focused on refining the synthetic protocols and exploring novel derivatives with improved pharmacokinetic profiles. Collaborative initiatives between academia and the pharmaceutical industry are expected to accelerate the translation of these findings into clinical candidates.

In conclusion, 3-Boc-8-Cbz-3,8-diazabicyclo[4.2.0]octane (CAS: 1630906-87-4) represents a versatile and pharmacologically relevant scaffold with broad applications in drug discovery and chemical biology. Recent advancements in its synthesis and functionalization have opened new avenues for the development of therapeutics targeting neurological and infectious diseases. Future research should prioritize the optimization of its physicochemical properties and the exploration of its mechanisms of action to fully realize its potential in the pharmaceutical sciences.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1630906-87-4)3-boc-8-cbz-3,8-diazabicyclo[4.2.0]octane
A1068153
Purity:99%
Quantity:1g
Price ($):256.0
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